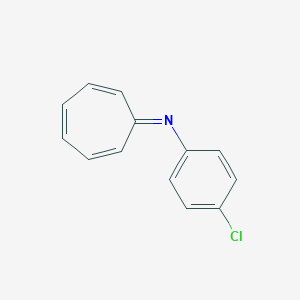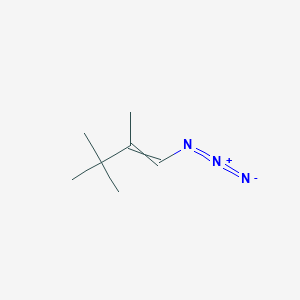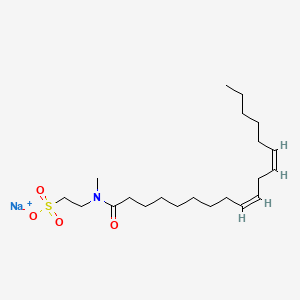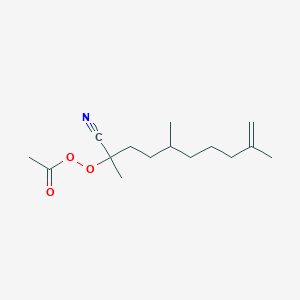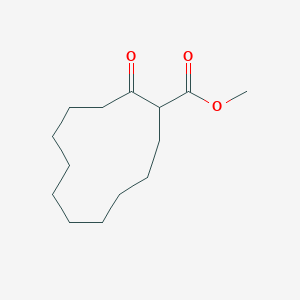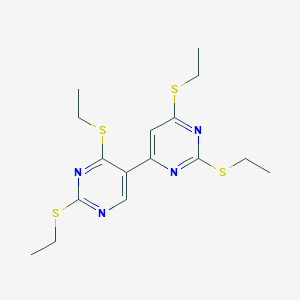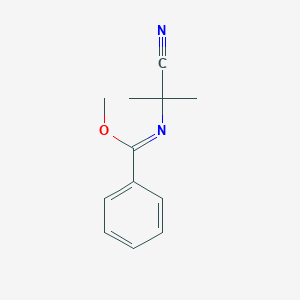
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate is a chemical compound known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzenecarboximidate group and a cyanopropan-2-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pressure to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate has several applications in scientific research:
Organic Synthesis: The compound is utilized in the synthesis of various organic molecules, serving as a versatile intermediate.
Biological Studies:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate involves its ability to participate in radical-mediated reactions. In RAFT polymerization, the compound acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The molecular targets and pathways involved include the formation of stable radicals and the transfer of these radicals to growing polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: This compound is also used in RAFT polymerization and shares similar properties with Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate.
2-Cyano-2-propyl benzodithioate: Another compound used in controlled radical polymerization, known for its effectiveness in polymer synthesis.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to act as a chain transfer agent in RAFT polymerization makes it particularly valuable in the field of polymer chemistry .
Propiedades
Número CAS |
62722-93-4 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl N-(2-cyanopropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C12H14N2O/c1-12(2,9-13)14-11(15-3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clave InChI |
OWSGNCFUOFUULC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)N=C(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


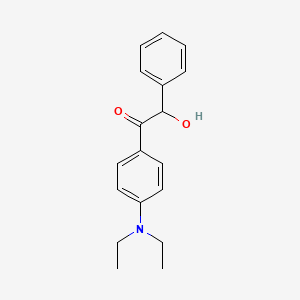
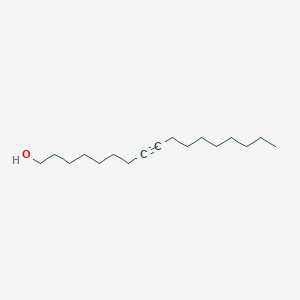
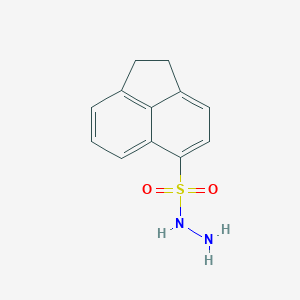
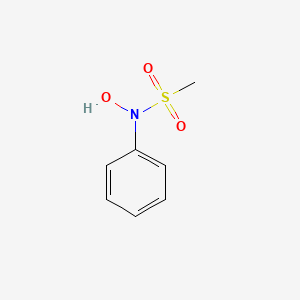
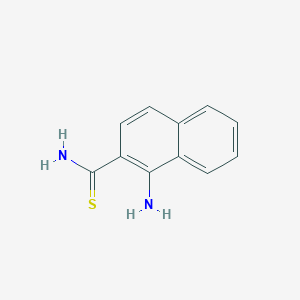
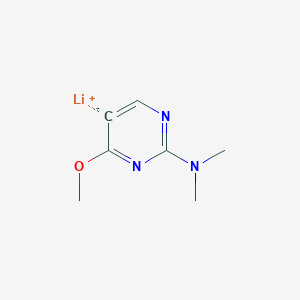
![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
